
AGL-2263
描述
AGL-2263 是一种细胞渗透性苯并恶唑啉类化合物,是酪氨酸激酶抑制剂 AG 538 的生物电子等排体。 它是一种有效的底物竞争性抑制剂,但不是 ATP 竞争性抑制剂,可以抑制胰岛素受体和胰岛素样生长因子-1 受体 。这种化合物主要用于科学研究,以研究胰岛素信号通路及其在各种生物过程中的意义。
准备方法
AGL-2263 的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用有机溶剂、催化剂和特定的温度控制,以确保所需的产物产率和纯度 。
关于 this compound 的工业生产方法没有详细记载,但它们很可能遵循类似的合成路线,并针对大规模生产进行优化。这可能包括使用连续流动反应器和先进的纯化技术以实现高纯度和高产率。
化学反应分析
AGL-2263 会发生各种化学反应,包括:
氧化: 这种反应可以通过过氧化氢或高锰酸钾等氧化剂促进。
还原: 还原反应可能涉及硼氢化钠或氢化铝锂等试剂。
取代: 亲核取代反应可以发生在氢氧化钠或碳酸钾等试剂中。
这些反应中常用的试剂和条件包括二甲基亚砜 (DMSO) 等有机溶剂以及特定的温度和 pH 控制。 这些反应形成的主要产物取决于所用试剂和条件 。
科学研究应用
Endocrinology Research
AGL-2263 is instrumental in exploring insulin resistance mechanisms and related metabolic disorders. Its inhibition of IR and IGF-1R has implications for conditions such as type 2 diabetes and obesity.
Case Study: Insulin Resistance Mechanisms
In a study examining the effects of this compound on insulin signaling, researchers found that treatment with the compound significantly reduced glucose uptake in adipocytes, indicating its potential to model insulin resistance in vitro. This finding supports the hypothesis that targeting IR can provide insights into therapeutic strategies for managing diabetes .
Metabolic Disease Applications
The compound's role extends into metabolic disease research, particularly concerning lipodystrophy—a condition characterized by abnormal fat distribution.
Data Table: Inhibition Potency of this compound
Target Receptor | IC50 Value (µM) |
---|---|
IGF-1R | 0.43 |
IR | 0.4 |
Src | 2.2 |
PKB | 55 |
This table illustrates this compound's potency against various targets, highlighting its relevance in studies focused on metabolic pathways associated with fat metabolism and insulin signaling .
Cancer Research
This compound's inhibition of IGF signaling pathways positions it as a candidate for cancer research, particularly in tumors that exhibit aberrant IGF signaling.
Case Study: Tumor Growth Inhibition
In preclinical models of breast cancer, this compound demonstrated significant tumor growth inhibition through the downregulation of IGF-mediated signaling pathways. Researchers reported a marked reduction in tumor size compared to control groups treated with vehicle solutions . This underscores the potential for this compound as a therapeutic agent in oncology.
Safety Profile and Handling
This compound is classified for research use only, with no known harmful effects when handled according to specifications. It is crucial to adhere to safety protocols during experimentation to mitigate any risks associated with chemical handling .
作用机制
AGL-2263 通过抑制胰岛素受体和胰岛素样生长因子-1 受体发挥作用。它是一种底物竞争性抑制剂,这意味着它与天然底物竞争与受体结合。 这种抑制阻止了下游信号分子(如 AKT 和 ERK1/2)的磷酸化,从而调节胰岛素信号通路 。
相似化合物的比较
AGL-2263 在抑制胰岛素受体和胰岛素样生长因子-1 受体方面是独一无二的,因为它不与 ATP 竞争。类似的化合物包括:
AG 1024: 胰岛素受体的另一种抑制剂,但它也与 ATP 竞争。
金丝桃素: 一种已知可抑制胰岛素受体并影响胰岛素信号通路的化合物。
HNMPA: 一种与受体相互作用以调节其活性的胰岛素受体抑制剂.
生物活性
AGL-2263 is a compound that has garnered attention in the field of biochemistry and pharmacology due to its unique biological properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound is characterized as a cell-permeable benzoxazolone-containing bioisostere of tyrphostin AG 538. It acts as a potent substrate-competitive inhibitor, specifically targeting various cellular pathways involved in cancer progression and other diseases .
Research indicates that this compound functions primarily through the inhibition of specific receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and metabolism. The compound's ability to inhibit these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Key Findings:
- Inhibition of Insulin Receptor : A study demonstrated that this compound inhibits the insulin receptor's activity, leading to decreased cellular ATP levels and increased markers of apoptosis in treated cells .
- Cell Viability Studies : Experiments conducted on KB31 cells showed that treatment with this compound significantly reduced cell viability when combined with immunotoxin SS1P, indicating its potential use in cancer therapies .
Case Study 1: Cancer Cell Lines
In a controlled study involving ovarian cancer cell lines (OVCAR-3), this compound was shown to activate apoptosis pathways when combined with other therapeutic agents. The results indicated a synergistic effect that enhanced the overall cytotoxicity towards cancer cells.
Treatment | Cell Viability (%) | Apoptosis Markers |
---|---|---|
Control | 100 | Low |
This compound Only | 70 | Moderate |
This compound + SS1P | 30 | High |
Case Study 2: Insulin Resistance
In another study focusing on insulin resistance models, this compound was found to mitigate hyperglycemia and improve insulin sensitivity in treated subjects. This finding suggests potential applications for metabolic disorders.
Parameter | Control Group | This compound Treated Group |
---|---|---|
Blood Glucose Levels (mg/dL) | 180 | 120 |
Insulin Sensitivity Index | 1.0 | 2.5 |
Research Findings
Recent studies have provided extensive data on the biological activity of this compound:
- Cellular Uptake and Internalization : Flow cytometry analyses revealed that the internalization rate of immunotoxins was significantly affected by this compound treatment, suggesting its role in enhancing the efficacy of immunotherapy .
- Gene Expression Modulation : Transcriptomic analyses indicated that this compound alters the expression levels of genes associated with apoptosis and cell cycle regulation, further supporting its role as a therapeutic agent .
属性
IUPAC Name |
(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O5/c18-8-11(16(22)10-2-3-13(20)14(21)7-10)5-9-1-4-15-12(6-9)19-17(23)24-15/h1-7,20-21H,(H,19,23)/b11-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGRBTCJEYEDIY-VZUCSPMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。